(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
CAS No.:
Cat. No.: VC20209550
Molecular Formula: C24H15BrO6
Molecular Weight: 479.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15BrO6 |
|---|---|
| Molecular Weight | 479.3 g/mol |
| IUPAC Name | [(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate |
| Standard InChI | InChI=1S/C24H15BrO6/c25-17-8-15(23-16(9-17)12-28-13-29-23)10-21-22(26)19-7-6-18(11-20(19)31-21)30-24(27)14-4-2-1-3-5-14/h1-11H,12-13H2/b21-10- |
| Standard InChI Key | BHXBGAGMOOBBAM-FBHDLOMBSA-N |
| Isomeric SMILES | C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5)OCO1 |
| Canonical SMILES | C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5)OCO1 |
Introduction
Structural and Molecular Characteristics
The compound’s architecture combines a benzofuran scaffold (with a ketone at position 3) and a benzodioxin moiety linked via a methylidene group. The bromine atom at position 6 of the benzodioxin ring and the benzoate ester at position 6 of the benzofuran core contribute to its reactivity and pharmacological potential .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>17</sub>BrO<sub>6</sub> |
| Molecular Weight | 493.3 g/mol |
| IUPAC Name | [(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
| InChIKey | ZWPBYAUREDVKRB-YVNNLAQVSA-N |
Synthesis and Catalytic Strategies
Synthesis typically involves multi-step reactions, leveraging transition metal catalysts to assemble the benzofuran-benzodioxin framework. A plausible route includes:
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Formation of Benzofuran Core: Cyclization of 2-hydroxyacetophenone derivatives using acid catalysts .
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Introduction of Benzodioxin Moiety: Suzuki-Miyaura coupling with a brominated benzodioxin boronic acid, facilitated by Pd(PPh<sub>3</sub>)<sub>4</sub>.
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Esterification: Reaction with benzoyl chloride under Steglich conditions (DCC/DMAP) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HBF<sub>4</sub>·OEt<sub>2</sub>, 80°C, 12h | 66% |
| 2 | PdCl<sub>2</sub>(dppf)·DCM, Cs<sub>2</sub>CO<sub>3</sub>, dioxane | 70% |
| 3 | Benzoyl chloride, DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 85% |
Recent advances in Rh-catalyzed C–H activation have enabled enantioselective synthesis of related dihydrobenzofurans, suggesting potential for asymmetric variants of this compound .
Physicochemical Properties
The compound exhibits limited aqueous solubility (logP ≈ 4.2) due to its aromatic and ester groups. Stability studies indicate decomposition above 200°C, with the benzoate ester hydrolyzing under alkaline conditions.
Table 3: Experimental and Predicted Properties
Applications in Materials Science
Benzofuran derivatives are explored as:
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Organic Semiconductors: High charge-carrier mobility (μ ≈ 0.3 cm²/V·s) due to extended conjugation .
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Fluorescent Probes: Emission in the blue-green spectrum (λ<sub>em</sub> = 450–500 nm) .
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Photocatalysts: Visible-light-mediated redox activity for organic transformations .
Recent Research Developments
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Catalytic Asymmetric Synthesis: Rhodium-catalyzed carboamidation achieved 98.5:1.5 enantiomeric ratio in dihydrobenzofuran analogs, hinting at chiral applications for the target compound .
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Structure-Activity Relationships (SAR): Substituents at position 6 (e.g., benzoate vs. thiophene carboxylate) significantly modulate bioactivity.
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Computational Modeling: DFT studies predict strong binding affinity (−9.2 kcal/mol) to the androgen receptor, suggesting potential in hormone therapy .
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